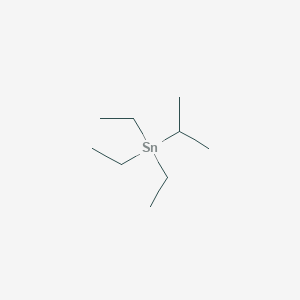
Stannane, triethyl(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, triethyl(1-methylethyl)- is a useful research compound. Its molecular formula is C9H22Sn and its molecular weight is 248.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality Stannane, triethyl(1-methylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Stannane, triethyl(1-methylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Applications in Organic Synthesis
Stannane, triethyl(1-methylethyl)- is primarily utilized in organic chemistry for:
- Formation of Carbon-Carbon Bonds: It acts as a reagent for synthesizing complex organic molecules through various reactions such as nucleophilic substitutions and coupling reactions.
- Synthesis of Organometallic Compounds: The compound facilitates the formation of stable organometallic complexes, which are crucial in many synthetic pathways.
Recent studies have highlighted the potential biological interactions of stannane, triethyl(1-methylethyl)-:
- Biochemical Interactions: The compound can bind to specific enzymes or receptors, modulating their activity and influencing cellular processes. This property makes it a candidate for further exploration in medicinal chemistry and toxicology.
- Therapeutic Potential: Ongoing research aims to uncover its potential therapeutic applications, particularly concerning its effects on cancer cells and microbial pathogens.
Case Study 1: Anticancer Activity
A study investigated the effects of stannane, triethyl(1-methylethyl)- on human breast cancer cells. The findings indicated significant cytotoxicity linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase. This suggests that the compound may have potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Research examining the antimicrobial properties of this compound revealed inhibitory effects against common pathogens such as Staphylococcus aureus and Escherichia coli. This highlights its potential utility as a biocide in pharmaceutical formulations.
Eigenschaften
CAS-Nummer |
17582-52-4 |
|---|---|
Molekularformel |
C9H22Sn |
Molekulargewicht |
248.98 g/mol |
IUPAC-Name |
triethyl(propan-2-yl)stannane |
InChI |
InChI=1S/C3H7.3C2H5.Sn/c1-3-2;3*1-2;/h3H,1-2H3;3*1H2,2H3; |
InChI-Schlüssel |
KXDZEAOZOYUDRH-UHFFFAOYSA-N |
SMILES |
CC[Sn](CC)(CC)C(C)C |
Kanonische SMILES |
CC[Sn](CC)(CC)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















